molecular formula C10H12N2O B1363934 3-(2-Methoxy-phenylamino)-propionitrile CAS No. 27472-15-7

3-(2-Methoxy-phenylamino)-propionitrile

Cat. No.: B1363934
CAS No.: 27472-15-7
M. Wt: 176.21 g/mol
InChI Key: LUIMFCWRORVFTC-UHFFFAOYSA-N
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Description

3-(2-Methoxy-phenylamino)-propionitrile is an organic compound with the molecular formula C10H12N2O It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propionitrile group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-phenylamino)-propionitrile typically involves the reaction of 2-methoxyaniline with acrylonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylonitrile. The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-phenylamino)-propionitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(2-Hydroxy-phenylamino)-propionitrile.

    Reduction: Formation of 3-(2-Methoxy-phenylamino)-propylamine.

    Substitution: Formation of 3-(2-Halo-phenylamino)-propionitrile.

Scientific Research Applications

3-(2-Methoxy-phenylamino)-propionitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-phenylamino)-propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the nitrile group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxy-phenylamino)-propionic acid
  • 3-(2-Methoxy-phenylamino)-propylamine
  • 3-(2-Hydroxy-phenylamino)-propionitrile

Uniqueness

3-(2-Methoxy-phenylamino)-propionitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-methoxyanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11/h2-3,5-6,12H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIMFCWRORVFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367986
Record name 3-(2-Methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27472-15-7
Record name 3-(2-Methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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